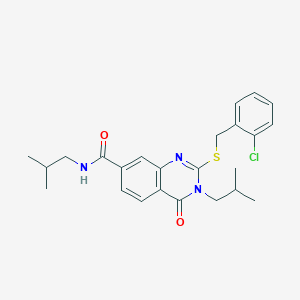
2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28ClN3O2S and its molecular weight is 458.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Mode of Action
Benzimidazoles are known to interfere with the function of certain enzymes or proteins, thereby inhibiting the growth of cells or microorganisms .
Biochemical Pathways
For instance, some benzimidazoles have been reported to inhibit the synthesis of certain proteins, thereby affecting cell growth and division .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound might inhibit the growth of cells or microorganisms, thereby exerting its therapeutic effects .
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1115314-16-3) is a synthetic derivative of quinazoline that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H28ClN3O2S, with a molecular weight of 458.0 g/mol. The structure features a quinazoline core with a thioether group and diisobutyl substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : A study reported that certain quinazoline derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. Compounds similar to the target compound showed inhibition zones ranging from 10 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Ciprofloxacin) | 20 mm | 1.0 |
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer properties. Research indicates that they can inhibit various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that certain quinazoline compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | TBD | Apoptosis induction |
| HeLa | TBD | Cell cycle arrest |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. Quinazolines have been shown to modulate inflammatory pathways:
- Inhibition of TNF-α : Some studies suggest that quinazoline derivatives can inhibit the secretion of pro-inflammatory cytokines such as TNF-α, which is crucial in inflammatory responses .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : The compound could interact with cellular receptors that regulate growth and apoptosis.
- Cell Cycle Modulation : By affecting cell cycle regulators, it may induce cell cycle arrest in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- Study on Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were evaluated for their antibacterial properties, showing promising results against resistant strains .
- Anticancer Evaluation : In vitro assays demonstrated that specific quinazoline analogs could significantly inhibit tumor growth in xenograft models .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN3O2S/c1-15(2)12-26-22(29)17-9-10-19-21(11-17)27-24(28(23(19)30)13-16(3)4)31-14-18-7-5-6-8-20(18)25/h5-11,15-16H,12-14H2,1-4H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFGPALEMSDVPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














